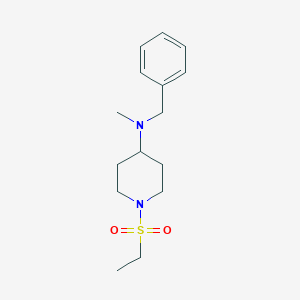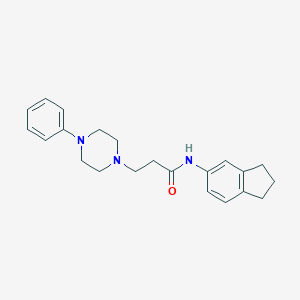
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, also known as BEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMP is a piperidine derivative that possesses unique properties, making it a promising candidate for use in various scientific research applications.
Mécanisme D'action
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine acts as a potent agonist at the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain modulation. This compound binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, leading to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. This compound has also been shown to increase cognitive function and improve mood, making it a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine possesses several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has a relatively long half-life, allowing for sustained analgesic effects. However, this compound also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects.
Orientations Futures
There are several future directions for research on N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, including the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in the treatment of depression, anxiety, and other psychiatric disorders. Finally, more studies are needed to investigate the long-term effects of this compound use and to develop strategies for minimizing the potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine involves the condensation of N-methylpiperidin-4-one with benzylamine and ethylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a novel analgesic agent due to its ability to bind to and activate the mu-opioid receptor. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
In neuroscience, this compound has been investigated for its ability to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This compound has been shown to increase the release of these neurotransmitters, leading to enhanced cognitive function and improved mood.
Propriétés
Formule moléculaire |
C15H24N2O2S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Clé InChI |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
SMILES canonique |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)